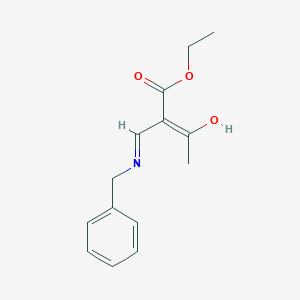
ethyl 2-acetyl-3-(benzylamino)acrylate
Vue d'ensemble
Description
Ethyl 2-acetyl-3-(benzylamino)acrylate, also known as EBAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EBAA is a derivative of acrylate, which is a common building block in the synthesis of various drugs and biologically active molecules. The unique chemical structure of EBAA makes it an attractive candidate for drug design and development.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-3-(benzylamino)acrylate is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways. For example, ethyl 2-acetyl-3-(benzylamino)acrylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. ethyl 2-acetyl-3-(benzylamino)acrylate has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
ethyl 2-acetyl-3-(benzylamino)acrylate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ethyl 2-acetyl-3-(benzylamino)acrylate has been shown to have antioxidant activity and can scavenge free radicals. ethyl 2-acetyl-3-(benzylamino)acrylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-acetyl-3-(benzylamino)acrylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, ethyl 2-acetyl-3-(benzylamino)acrylate has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of using ethyl 2-acetyl-3-(benzylamino)acrylate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on ethyl 2-acetyl-3-(benzylamino)acrylate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent for these diseases. Another direction is to study the mechanism of action of ethyl 2-acetyl-3-(benzylamino)acrylate in more detail to better understand how it exerts its effects. Additionally, there is potential for the development of new derivatives of ethyl 2-acetyl-3-(benzylamino)acrylate with improved pharmacological properties.
Applications De Recherche Scientifique
Ethyl 2-acetyl-3-(benzylamino)acrylate has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that ethyl 2-acetyl-3-(benzylamino)acrylate has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study demonstrated that ethyl 2-acetyl-3-(benzylamino)acrylate can inhibit the growth of cancer cells and induce apoptosis. These findings suggest that ethyl 2-acetyl-3-(benzylamino)acrylate may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
ethyl (Z)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(17)13(11(2)16)10-15-9-12-7-5-4-6-8-12/h4-8,10,16H,3,9H2,1-2H3/b13-11-,15-10? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXIJIWJRBZOA-SFWRLKPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C=NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724412.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3724419.png)

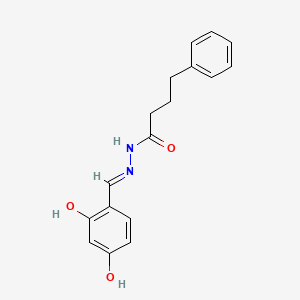
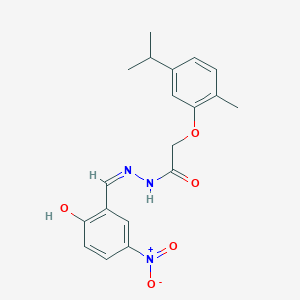
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3724444.png)

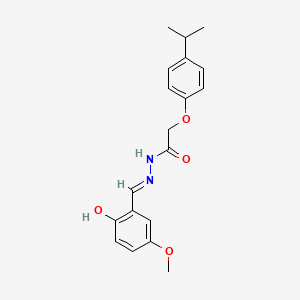

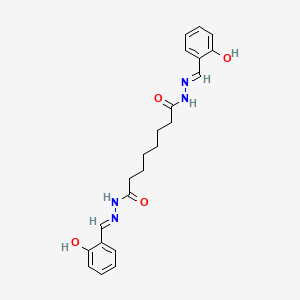
![N'-[(2-methyl-1H-indol-3-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3724483.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724513.png)
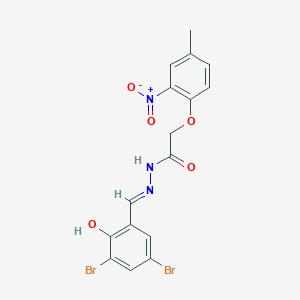
![N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724526.png)